molecular formula C15H12ClFO4 B1344961 2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid CAS No. 1142201-91-9

2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid

Cat. No.: B1344961
CAS No.: 1142201-91-9
M. Wt: 310.7 g/mol
InChI Key: DHOWMOKYOOAHQM-UHFFFAOYSA-N
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Description

2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro and fluoro substituent on the benzyl group, an ether linkage, and a methoxy group on the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-fluorobenzyl alcohol and 3-methoxybenzoic acid.

    Etherification: The 2-chloro-4-fluorobenzyl alcohol undergoes etherification with 3-methoxybenzoic acid in the presence of a suitable base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy group and the benzoic acid moiety.

    Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Esterification: Catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC) can facilitate ester formation.

Major Products

    Substitution: Products include derivatives with different substituents replacing the chloro or fluoro groups.

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include alcohols or alkanes.

    Esterification: Products include esters of the benzoic acid moiety.

Scientific Research Applications

2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, including polymers and coatings.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is explored for its use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and thereby reducing inflammation.

    Pathways Involved: The inhibition of COX and LOX pathways leads to a decrease in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorobenzoic acid
  • 3-Chloro-4-fluorobenzoic acid
  • 2-Chloro-4-fluorobenzaldehyde

Uniqueness

2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid is unique due to the presence of both chloro and fluoro substituents on the benzyl group, combined with an ether linkage and a methoxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO4/c1-20-13-4-2-3-11(15(18)19)14(13)21-8-9-5-6-10(17)7-12(9)16/h2-7H,8H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOWMOKYOOAHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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